1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H8F4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-ol typically involves the reaction of 3-fluorobenzaldehyde with trifluoroacetone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its ability to interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: Another fluorinated alcohol with similar properties but different applications.
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with distinct chemical behavior.
1,1,1,3,3,3-Hexafluoro-2-propanol: A highly fluorinated alcohol used in various industrial applications
Uniqueness
1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of trifluoromethyl and fluorophenyl groups makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C9H8F4O |
---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(3-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H8F4O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 |
InChI Key |
IQFZDPACLLAAIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C(F)(F)F)O |
Origin of Product |
United States |
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